Cas no 110223-15-9 (2-Amino-3-benzyloxypyrazine)

2-アミノ-3-ベンジルオキシピラジンは、ピラジン骨格にアミノ基とベンジルオキシ基が導入された有機化合物です。この化合物は医薬品中間体や機能性材料の合成において有用なビルディングブロックとして活用されます。特に、ベンジルオキシ基の保護基特性とアミノ基の求核性を併せ持ち、選択的な官能基変換が可能です。高い純度と安定性を有し、ヘテロ環化学や医薬品開発研究において重要な役割を果たします。結晶性が良好なため取り扱いが容易で、有機溶媒への溶解性にも優れています。

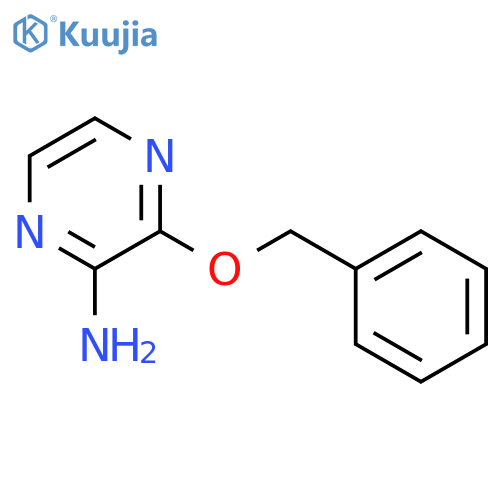

2-Amino-3-benzyloxypyrazine structure

商品名:2-Amino-3-benzyloxypyrazine

CAS番号:110223-15-9

MF:C11H11N3O

メガワット:201.224541902542

MDL:MFCD09838954

CID:128734

PubChem ID:13900234

2-Amino-3-benzyloxypyrazine 化学的及び物理的性質

名前と識別子

-

- 2-Amino-3-benzyloxypyrazine

- 2-Pyrazinamine, 3-(phenylmethoxy)-

- 3-phenylmethoxypyrazin-2-amine

- 2-AMINOL-3-BENZYLOXYPYRAZINE

- 3-(benzyloxy)pyrazin-2-amine

- A894918

- MFCD09838954

- FS-3272

- AMY15102

- AB53392

- AKOS015855039

- DS-0258

- FT-0647754

- SCHEMBL6244167

- CS-0187893

- DTXSID50552084

- 110223-15-9

-

- MDL: MFCD09838954

- インチ: InChI=1S/C11H11N3O/c12-10-11(14-7-6-13-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13)

- InChIKey: QKEQFJXWHGVJJU-UHFFFAOYSA-N

- ほほえんだ: NC1=NC=CN=C1OCC2=CC=CC=C2

計算された属性

- せいみつぶんしりょう: 201.09000

- どういたいしつりょう: 201.090211983g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 61Ų

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.236

- ゆうかいてん: No data available

- ふってん: 366°C at 760 mmHg

- フラッシュポイント: 175.2±26.5 °C

- 屈折率: 1.629

- PSA: 61.03000

- LogP: 2.21900

2-Amino-3-benzyloxypyrazine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

2-Amino-3-benzyloxypyrazine 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Amino-3-benzyloxypyrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H63162-250mg |

2-Amino-3-benzyloxypyrazine, 96% |

110223-15-9 | 96% | 250mg |

¥1126.00 | 2022-07-14 | |

| Chemenu | CM168646-10g |

2-Amino-3-benzyloxypyrazine |

110223-15-9 | 95% | 10g |

$486 | 2021-08-05 | |

| Ambeed | A124632-250mg |

2-Amino-3-benzyloxypyrazine |

110223-15-9 | 95% | 250mg |

$26.0 | 2024-04-26 | |

| Ambeed | A124632-5g |

2-Amino-3-benzyloxypyrazine |

110223-15-9 | 95% | 5g |

$212.0 | 2024-04-26 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H63162-1g |

2-Amino-3-benzyloxypyrazine, 96% |

110223-15-9 | 96% | 1g |

¥4200.00 | 2022-07-14 | |

| A2B Chem LLC | AD78556-250mg |

2-Amino-3-benzyloxypyrazine |

110223-15-9 | 97% | 250mg |

$30.00 | 2024-04-20 | |

| 1PlusChem | 1P0084PO-250mg |

2-Amino-3-benzyloxypyrazine |

110223-15-9 | 95% | 250mg |

$12.00 | 2023-12-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1258563-1g |

2-Amino-3-benzyloxypyrazine |

110223-15-9 | 95% | 1g |

¥448.00 | 2024-08-09 | |

| A2B Chem LLC | AD78556-5g |

2-Amino-3-benzyloxypyrazine |

110223-15-9 | 97% | 5g |

$221.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D518667-1g |

2-AMino-3-benzyloxypyrazine |

110223-15-9 | 97% | 1g |

$160 | 2025-02-20 |

2-Amino-3-benzyloxypyrazine 関連文献

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

110223-15-9 (2-Amino-3-benzyloxypyrazine) 関連製品

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:110223-15-9)2-Amino-3-benzyloxypyrazine

清らかである:99%

はかる:5g

価格 ($):191.0